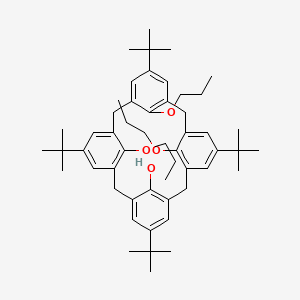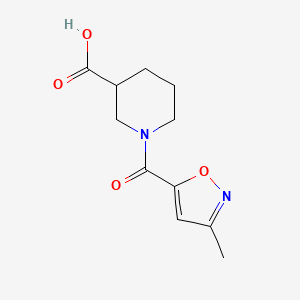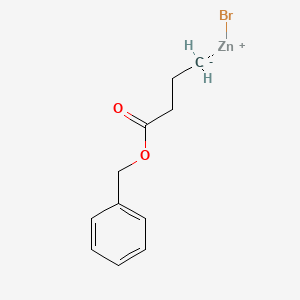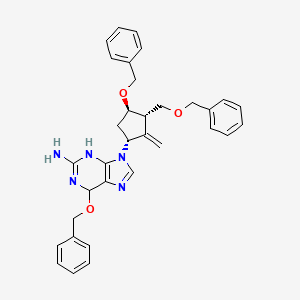
15,35,55,75-Tetra-tert-butyl-32,52,72-tripropoxy-1,3,5,7(1,3)-tetrabenzenacyclooctaphan-12-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol is a complex organic compound belonging to the calixarene family. Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules. This particular compound is characterized by its large, rigid structure and multiple functional groups, making it a versatile molecule in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the formation of the calixarene core through a condensation reaction of p-tert-butylphenol with formaldehyde under basic conditions.
Functionalization: The hydroxyl groups on the calixarene core are then functionalized with propoxy groups using propyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the functionalized calixarene to form the pentacyclic structure, which is achieved through a series of intramolecular reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial condensation and functionalization steps.
Purification: Purification of the intermediate products through crystallization and chromatography.
Final Cyclization: The final cyclization step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the study of host-guest interactions and molecular recognition.
Biology: Employed in the development of biosensors and drug delivery systems due to its ability to encapsulate bioactive molecules.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as molecular sieves and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol involves:
Molecular Recognition: The compound acts as a host molecule, forming stable complexes with guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions.
Encapsulation: The rigid structure of the compound allows it to encapsulate guest molecules, protecting them from degradation and enhancing their stability.
Targeted Delivery: In drug delivery applications, the compound can selectively deliver therapeutic agents to specific cells or tissues, improving the efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(2-pyridylmethyl)oxycalix 4arene
- 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis(cyanomethoxy)calix 4arene
- 5,11,17,23-tetra-tert-butyl-25,27-bis(diethylcarbamoylmethoxy)-26,28-bis(cyanomethoxy)calix 4arene
Uniqueness
5,11,17,23-tetra-tert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen-25-ol is unique due to its:
- Structural Complexity : The pentacyclic structure provides a rigid and stable framework for various applications.
- Functional Diversity : The presence of multiple functional groups allows for versatile chemical modifications and reactions.
- High Selectivity : The compound exhibits high selectivity in forming host-guest complexes, making it valuable in supramolecular chemistry and targeted delivery systems.
Propriétés
Formule moléculaire |
C53H74O4 |
|---|---|
Poids moléculaire |
775.1 g/mol |
Nom IUPAC |
5,11,17,23-tetratert-butyl-26,27,28-tripropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaen-25-ol |
InChI |
InChI=1S/C53H74O4/c1-16-19-55-47-36-22-34-26-42(50(4,5)6)27-35(46(34)54)23-37-29-44(52(10,11)12)31-39(48(37)56-20-17-2)25-41-33-45(53(13,14)15)32-40(49(41)57-21-18-3)24-38(47)30-43(28-36)51(7,8)9/h26-33,54H,16-25H2,1-15H3 |
Clé InChI |
FSAPMLQPNUCBDL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)



![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)





![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
